2,4-dibromo-6-{(E)-[(4-phenyl-1-{[(E)-phenylmethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol
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Overview
Description
2,4-DIBROMO-6-[(E)-({4-PHENYL-1-[(E)-(PHENYLMETHYLIDENE)AMINO]-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL is a complex organic compound that features a phenol group substituted with bromine atoms and an imidazole ring
Preparation Methods
The synthesis of 2,4-DIBROMO-6-[(E)-({4-PHENYL-1-[(E)-(PHENYLMETHYLIDENE)AMINO]-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL typically involves multiple steps. One common synthetic route includes the formation of the imidazole ring followed by the introduction of the phenol and bromine substituents. The reaction conditions often require the use of catalysts and specific reagents to ensure the correct formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Scientific Research Applications
2,4-DIBROMO-6-[(E)-({4-PHENYL-1-[(E)-(PHENYLMETHYLIDENE)AMINO]-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar compounds include other brominated phenols and imidazole derivatives. For example:
2,6-Dibromo-4-methylphenol: Another brominated phenol with different substitution patterns.
2,4-Dibromo-6-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol: A similar compound with a different imidazole substitution. These compounds share some chemical properties but differ in their specific reactivity and applications, highlighting the uniqueness of 2,4-DIBROMO-6-[(E)-({4-PHENYL-1-[(E)-(PHENYLMETHYLIDENE)AMINO]-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL
Properties
Molecular Formula |
C23H16Br2N4O |
---|---|
Molecular Weight |
524.2 g/mol |
IUPAC Name |
2-[(E)-[1-[(E)-benzylideneamino]-4-phenylimidazol-2-yl]iminomethyl]-4,6-dibromophenol |
InChI |
InChI=1S/C23H16Br2N4O/c24-19-11-18(22(30)20(25)12-19)14-26-23-28-21(17-9-5-2-6-10-17)15-29(23)27-13-16-7-3-1-4-8-16/h1-15,30H/b26-14+,27-13+ |
InChI Key |
GUZYPJLSBZNGOB-XOLIDWHGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N2C=C(N=C2/N=C/C3=C(C(=CC(=C3)Br)Br)O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C=NN2C=C(N=C2N=CC3=C(C(=CC(=C3)Br)Br)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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